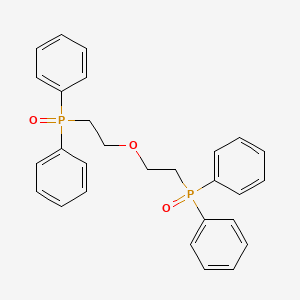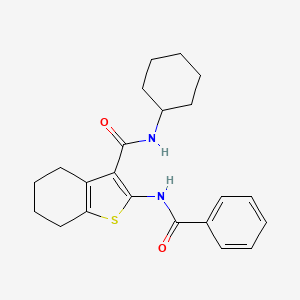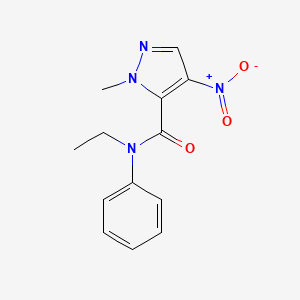
N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids . The residue is then extracted with ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo .
Chemical Reactions Analysis
N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition-metal catalysts and photoredox reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. . These properties make N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-5-carboxamide a valuable compound for research and development in these areas.
Mechanism of Action
The mechanism of action of N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical processes, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-ethyl-1-methyl-4-nitro-N-phenyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as 4-chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide . While both compounds share a similar core structure, their unique substituents confer different properties and applications. The presence of the nitro group in this compound, for example, may enhance its reactivity and biological activity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-ethyl-2-methyl-4-nitro-N-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O3/c1-3-16(10-7-5-4-6-8-10)13(18)12-11(17(19)20)9-14-15(12)2/h4-9H,3H2,1-2H3 |
InChI Key |
RNILNDPDKSBATK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=NN2C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B11102306.png)
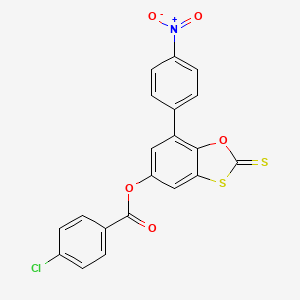
![N,N-Dimethyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11102324.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2-methoxybenzene-4,1-diyl] diacetate](/img/structure/B11102342.png)
![[1,1,2,2-Tetrakis(hexyloxy)ethyl]benzene](/img/structure/B11102344.png)
![N-{1-(4-hydroxyphthalazin-1-yl)-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide](/img/structure/B11102345.png)
![8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11102352.png)
![4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]benzonitrile](/img/structure/B11102361.png)
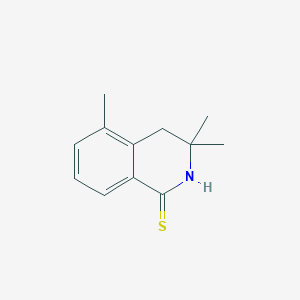
![1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(1H-benzimidazole)](/img/structure/B11102367.png)
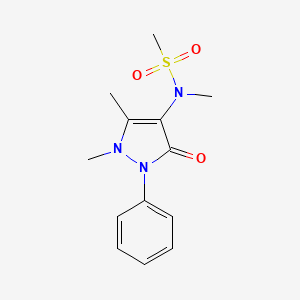
![N~3~-[(E)-furan-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B11102379.png)
